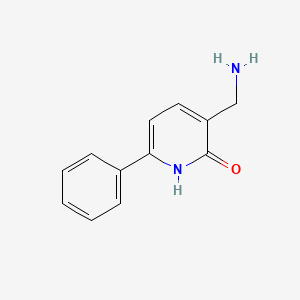
3-aminonaphthalene-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its unique structure, which includes an amino group attached to a naphthalene ring, along with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminonaphthalene-2-carboxylic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Reactants: 3-hydroxy-2-naphthoic acid, ammonia, and zinc chloride.
Conditions: The reactants are added to an autoclave and stirred.
Heating: The mixture is heated to 195°C and maintained for 36 hours under a pressure of approximately 2.7 MPa.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-aminonaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used for substitution reactions.
Major Products
Oxidation: Nitro-3-aminonaphthalene-2-carboxylic acid.
Reduction: 3-aminonaphthalene-2-methanol.
Substitution: Halogenated derivatives of 3-aminonaphthalene-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-aminonaphthalene-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-aminonaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-aminonaphthalene-3-carboxylic acid
- 3-amino-2-naphthalenecarboxylic acid
- Beta-naphthylamine-3-carboxylic acid
Uniqueness
3-aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its analogs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-aminonaphthalene-2-carboxylic acid hydrochloride involves the conversion of 2-nitronaphthalene to 3-aminonaphthalene-2-carboxylic acid via a series of reactions.", "Starting Materials": [ "2-nitronaphthalene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Reduction of 2-nitronaphthalene to 2-naphthylamine using sodium borohydride in ethanol", "Diazotization of 2-naphthylamine with hydrochloric acid and sodium nitrite", "Coupling of the resulting diazonium salt with 2-naphthol in alkaline conditions to form 3-hydroxynaphthalene-2-carboxylic acid", "Reduction of the carboxylic acid group to an aldehyde using sodium borohydride in ethanol", "Condensation of the resulting aldehyde with ammonia in the presence of a catalyst to form 3-aminonaphthalene-2-carboxylic acid", "Conversion of 3-aminonaphthalene-2-carboxylic acid to its hydrochloride salt using hydrochloric acid" ] } | |
CAS-Nummer |
66373-69-1 |
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
